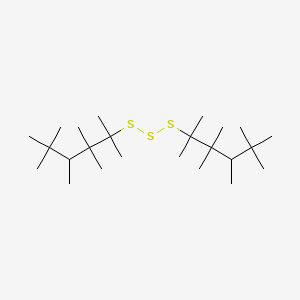

Di-tert-dodecyl polysulfide

Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry is the study of compounds containing carbon-sulfur bonds. Within this broad field, organic polysulfides represent a unique class of molecules with the general structure R-Sₓ-R', where R and R' are organic functional groups and 'x' is an integer of two or greater. These compounds are defined by the catenation of sulfur atoms, forming a polysulfide chain.

Di-tert-dodecyl polysulfide fits into this category, where R and R' are tertiary-dodecyl (C₁₂) groups. The structure combines two key features:

Tertiary-dodecyl groups : These are large, branched, and non-polar alkyl chains. Their bulky nature introduces significant steric hindrance, which can influence the compound's reactivity. The long hydrocarbon chains render the molecule hydrophobic, making it soluble in organic solvents and base oils but insoluble in water. ontosight.ai

Polysulfide chain (-Sₓ-) : The bond between sulfur atoms is relatively weak and reactive, especially under conditions of extreme pressure and temperature. This reactivity is central to the compound's primary industrial applications. tandfonline.com Organic polysulfides are recognized as effective extreme-pressure (EP) agents, reacting with metal surfaces to form a protective layer that prevents welding and reduces wear. tandfonline.comgoogle.com

The combination of these structural elements results in a thermally stable, oil-soluble compound capable of delivering sulfur to surfaces in a controlled manner, a critical function in modern lubrication science.

Historical Development of Polysulfide Research

The history of polysulfides extends back long before the systematic development of modern chemistry. tandfonline.comresearchgate.net In the ancient world, inorganic polysulfides were prepared by reacting alkali carbonates with sulfur, producing a substance known as "hepar sulphuris" or "liver of sulfur". tandfonline.comresearchgate.net These materials were used for medicinal purposes and in alchemy, where they were employed to create golden-colored patinas on metals. researchgate.net

During the 18th century, polysulfides played a role in the evolution of chemical theory. Researchers working within the framework of the phlogiston theory used reactions involving polysulfides to understand combustion and redox processes. tandfonline.comresearchgate.net Their ability to react with oxygen was instrumental in studies that helped determine the composition of the atmosphere. tandfonline.com

The advent of the industrial era shifted the focus of polysulfide research toward practical applications. A pivotal moment was the discovery of vulcanization by Charles Goodyear, a process that uses sulfur to cross-link polymer chains in rubber, creating a durable elastomer. wikipedia.org This process involves the formation of polysulfide linkages within the polymer matrix. wikipedia.org Building on this foundation, synthetic organic polysulfides were developed for various uses. In the 20th century, compounds like this compound were synthesized and identified as highly effective additives for industrial and automotive lubricants, where they function to protect machinery operating under severe conditions. tandfonline.comgoogle.com

Isomeric Considerations within this compound Architectures

The term "this compound" does not refer to a single, discrete chemical entity but rather to a complex mixture of isomers. publisso.de This isomeric complexity arises from two distinct sources: variations in the polysulfide chain and structural differences within the alkyl groups.

Polysulfide Chain Isomerism : The number of sulfur atoms (x) in the polysulfide bridge (-Sₓ-) is not fixed. Commercial preparations of this compound contain a distribution of molecules with different sulfur chain lengths. publisso.de This mixture typically consists of polysulfide chains where x ranges from 2 to 8, with the main components being the trisulfide (x=3), tetrasulfide (x=4), and pentasulfide (x=5). publisso.de The average number of sulfur atoms in the mixture determines the material's sulfur content and reactivity. Different chain lengths can exhibit different levels of thermal stability and reactivity. google.com For instance, dialkyl polysulfides with more sulfur atoms, such as tetrasulfides, are more reactive with metal surfaces than monosulfides or disulfides. google.com

Alkyl Group Isomerism : The "tert-dodecyl" group itself is a branched C₁₂H₂₅ alkyl group. The name implies a tertiary carbon atom attachment point, but multiple structural isomers exist for a branched twelve-carbon chain. tcichemicals.com Therefore, the starting material, tert-dodecyl mercaptan, is typically a mixture of these C₁₂ isomers, which translates into a corresponding mixture in the final polysulfide product.

This inherent heterogeneity is a defining characteristic of this compound and is crucial to its function and performance in industrial applications.

Data Tables

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 68425-15-0 echemi.com |

| EC Number | 270-335-7 echemi.com |

| General Formula | C₂₄H₅₀Sₓ publisso.de |

| Appearance | Liquid echemi.comguidechem.com |

| Average Molecular Weight (Mn) | ~434 g/mol sigmaaldrich.com |

| Density | ~1.01 g/mL at 20-25 °C publisso.deechemi.com |

| Refractive Index | n20/D ~1.511 - 1.545 echemi.comsigmaaldrich.com |

| Solubility | Insoluble in water publisso.de |

Table 2: Comparison of Related Alkyl Polysulfides

| Compound | Key Structural Feature | Primary Characteristic |

| Di-tert-butyl disulfide | C₄ branched alkyl groups | Higher volatility, lower thermal stability compared to longer chains. |

| Di-tert-nonyl polysulfide | C₉ branched alkyl groups | Used as a sulfiding agent and EP additive; lower volatility than C₄ analogues. |

| This compound | C₁₂ branched alkyl groups | Enhanced thermal stability due to longer alkyl chains, but potentially limited solubility. |

Propriétés

IUPAC Name |

2-(2,3,3,4,5,5-hexamethylhexan-2-yltrisulfanyl)-2,3,3,4,5,5-hexamethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50S3/c1-17(19(3,4)5)21(9,10)23(13,14)25-27-26-24(15,16)22(11,12)18(2)20(6,7)8/h17-18H,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSNFBCZTJENAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)C(C)(C)C(C)(C)SSSC(C)(C)C(C)(C)C(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058681 | |

| Record name | bis(2,3,3,4,5,5-hexamethylhaxan2yl) trisulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68583-56-2, 68425-15-0 | |

| Record name | tert-Dodecanethiol, sulfurized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polysulfides, di-tert-dodecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Dodecanethiol, sulfurized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polysulfides, di-tert-dodecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for Di-tert-dodecyl Polysulfide Production

Precursor Synthesis and Purification

The primary precursor for the synthesis of di-tert-dodecyl polysulfide is tert-dodecyl mercaptan. The isomeric purity and composition of this precursor significantly influence the subsequent polysulfide formation.

Synthesis of tert-Dodecyl Mercaptan Isomers

Tertiary dodecyl mercaptan (TDM) is a mixture of isomeric thiols. atamanchemicals.comatamanchemicals.com It is typically synthesized through the reaction of a dodecene isomer mixture with hydrogen sulfide. atamanchemicals.comatamankimya.com The dodecene itself is often derived from the oligomerization of propylene (propylene tetramer) or isobutylene (isobutylene trimer). atamanchemicals.comatamankimya.com The choice of the olefin source and the oligomerization conditions dictates the specific isomeric composition of the resulting dodecene, which in turn affects the isomer distribution of the final tert-dodecyl mercaptan product.

The reaction of the dodecene isomer mixture with hydrogen sulfide is generally carried out in the presence of a catalyst. atamanchemicals.comatamankimya.com Acidic catalysts, such as boron trifluoride or aluminum trichloride, are commonly employed to facilitate the addition of hydrogen sulfide across the double bonds of the dodecene isomers. atamanchemicals.comatamankimya.com The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and selectivity of the desired mercaptan isomers. For instance, the reaction may be conducted at temperatures ranging from 10°C to 250°C and pressures from 5 to 80 bar. google.com

Following the reaction, the crude product undergoes purification steps, such as fractional distillation, to separate the tert-dodecyl mercaptan isomers from unreacted olefins and byproducts like disulfides. researchgate.net A typical purified industrial product might contain 95-96% tertiary C12H25SH isomers. researchgate.net

Table 1: Typical Composition of Crude Industrial tert-Dodecyl Mercaptan after Synthesis

| Component | Percentage |

| Tertiary C12H25SH isomers | 95-96% |

| C12H24 olefins | 3-4% |

| Disulfides | 1.5-2% |

This table is based on data from industrial synthesis analysis. researchgate.net

Optimization of Dodecanethiol Isomer Mixtures for Polysulfide Synthesis

The isomeric composition of the dodecanethiol mixture is a critical parameter for the synthesis of di-tert-dodecyl polysulfides. A specific mixture of dodecanethiol isomers, prepared by the catalytic reaction of hydrogen sulfide with the trimer of n-butene, has been identified as particularly suitable. google.com The characteristics of this optimized mixture are defined by its distillation profile at a reduced pressure of 19 millibar. google.com Specifically, the temperature at which 50% of the mixture has distilled (point 50) should be 123°C ±1°C, and the temperature difference between the 20% and 80% distillation points should be no more than 4°C. google.com This narrow boiling range indicates a more controlled and consistent isomeric distribution, which is advantageous for the subsequent polysulfide synthesis. The molar ratio of hydrogen sulfide to the n-butene trimer during the synthesis of this specific mercaptan mixture is typically maintained between 1 and 5. google.com

Polysulfide Chain Formation Mechanisms

The formation of this compound from tert-dodecyl mercaptan involves the creation of sulfur-sulfur bonds. This process is typically achieved through oxidative coupling reactions with elemental sulfur, often in the presence of a catalyst.

Oxidative Coupling Reactions of Mercaptans with Elemental Sulfur

The reaction between mercaptans and elemental sulfur is a common method for synthesizing organic polysulfides. gychbjb.com This reaction can be catalyzed by various agents, including amines and inorganic bases. patsnap.com The process involves the nucleophilic attack of the thiol on the elemental sulfur ring (typically S8), leading to the ring-opening and formation of a hydropolysulfide intermediate (RSSxH). rsc.org This intermediate can then react with another thiol molecule to produce the desired organic polysulfide (RSSxSR) and release hydrogen sulfide. rsc.org

In an industrial setting for producing this compound, tert-dodecyl mercaptan is reacted with elemental sulfur in the presence of a basic catalyst. google.com The reaction temperature is often elevated, for example to 90°C, to facilitate the reaction. google.com The amount of sulfur added determines the average length of the polysulfide chain. For instance, to produce a di-t-dodecyl polysulfide with an average of 5 sulfur atoms, a specific mass ratio of sulfur to mercaptan is used. google.com

Sulfur Incorporation and Disulfide/Polysulfide Bond Elongation

Once the initial hydropolysulfide (RSSxH) or a disulfide (RSSR) is formed, the polysulfide chain can be elongated through further reactions with sulfur. The insertion of sulfur atoms into existing disulfide or polysulfide bonds is a key process. acs.org This can occur through a sulfur exchange reaction, which can be triggered by organocatalysts. rsc.org

The reaction of a disulfide with elemental sulfur in the presence of a catalyst can lead to the formation of trisulfides and higher polysulfides. researchgate.net Electrochemical methods have also been developed to synthesize organic polysulfides by inserting sulfur from elemental sulfur into disulfides or thiols. nih.govresearchgate.net These methods can produce a mixture of polysulfides with varying chain lengths. nih.govresearchgate.net The distribution of the polysulfide chain lengths can sometimes be influenced by reaction conditions, such as the choice of solvent. nih.govresearchgate.net The elongation process can be envisioned as a series of nucleophilic attacks, where a thiolate or a polysulfide anion attacks a sulfur atom in another polysulfide chain or in elemental sulfur, leading to the extension of the sulfur chain. nih.gov

Catalytic Systems in this compound Synthesis

Heterogeneous Basic Resin Catalysts (e.g., Polystyrene-Divinylbenzene Functionalized Resins)

Heterogeneous basic catalysts, particularly functionalized ion-exchange resins, are prominent in the synthesis of organic polysulfides. amerigoscientific.com These solid catalysts are favored for their ease of separation from the liquid reaction medium at the end of the reaction, which simplifies product purification and allows for catalyst recycling. amerigoscientific.comgoogle.com

The most common support material for these catalysts is a copolymer of polystyrene-divinylbenzene (PS-DVB). google.com The divinylbenzene acts as a cross-linking agent, providing mechanical and thermal stability to the polymer matrix. The degree of cross-linking is a key design parameter; it influences the resin's swelling behavior, porosity, and the accessibility of catalytic sites within the polymer structure. researchgate.netrsc.org

These resins are often macro-cross-linked to create a macro-porous structure. google.com This porous network is crucial as it facilitates the diffusion of bulky reactants like tert-dodecyl mercaptan to the active catalytic sites embedded within the resin beads. researchgate.net The synthesis of these supports can start with PS-DVB copolymers which are then chemically modified, for instance, through chloromethylation, to allow for the subsequent attachment of functional groups. google.comgoogle.com The design can also involve creating a highly branched backbone architecture during polymerization, which can generate a large proportion of functional groups near chain ends, potentially improving performance. acs.org

The catalytic activity of PS-DVB resins in polysulfide synthesis is conferred by immobilizing basic functional groups onto the polymer support. google.com Primary and secondary amine groups are particularly effective. Resins functionalized with ethylenediamine (EDA) or polyethylenepolyamine (PEPA) groups have been shown to be effective catalysts for producing organic polysulfides like this compound. google.com These amine-containing groups serve as the basic sites necessary to catalyze the reaction between the mercaptan and sulfur. google.comresearchgate.net

The general structure for these functionalized resins can be represented by a PS-DVB support matrix to which polyamine chains are attached. google.com A Japanese patent details the synthesis of di (tert-dodecyl) trisulfide using PS-DVB resins functionalized with various polyamines. google.com The results indicate that the nature of the amine group influences the reaction's progress.

Table 1: Synthesis of Di(tert-dodecyl) Trisulfide with Different Amine-Functionalized Resin Catalysts This table is generated based on data from a patent example, illustrating the performance of various functionalized resins under the same experimental conditions for the production of bis(tert-dodecyl) trisulfide. google.com

| Functional Group | Reactant Conversion | Reaction Rate |

| Ethylenediamine (EDA) | High | Fast |

| Diethylenetriamine (DETA) | High | Fast |

| Triethylenetetramine (TETA) | High | Fast |

| Tetraethylenepentamine (TEPA) | High | Fast |

| Pentaethylenehexamine (PEXA) | High | Fast |

These functional groups are believed to activate the mercaptan, facilitating its reaction with the sulfur molecule. PEPA is also used more broadly as a hardener in epoxy resins and in the production of ion-exchange resins. silkor.com.uavhht.dp.ua The amino groups can also help anchor sulfur and polysulfides, which is a useful property in other applications like lithium-sulfur batteries. mdpi.com

A significant advantage of using heterogeneous basic resins is their potential for reuse, which is a key factor for industrial viability. mdpi.com After the reaction, the solid resin beads can be easily separated from the liquid product mixture by simple filtration.

Studies have demonstrated the robustness of these catalysts. For example, a PS-DVB resin functionalized with ethylenediamine used in the synthesis of Di-tert-dodecyl disulfide was shown to be reusable over five consecutive cycles with only a minimal loss in catalytic activity. This stability and reusability reduce operational costs and waste, aligning with the principles of green chemistry. amerigoscientific.compatsnap.com The thermal stability of the resin is also a critical factor, as the synthesis is typically carried out at elevated temperatures between +10°C and 120°C. google.com

Alternative Catalytic Approaches (e.g., Alkali Metal Hydroxides, Phase-Transfer Catalysts)

While heterogeneous resins are widely used, other catalytic systems have been explored for the synthesis of this compound.

Alkali Metal Hydroxides : Simple basic compounds, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), can effectively catalyze the reaction between mercaptans and sulfur. google.comgoogleapis.com These catalysts operate in a homogeneous phase, meaning they are dissolved in the reaction mixture. While they can provide good catalytic activity, their use presents a significant challenge in the post-reaction stage. Separating the dissolved alkali metal hydroxide from the final polysulfide product is difficult and can lead to product contamination and complicated purification steps. Yields using these catalysts are often lower (in the range of 70-75%) compared to resin-based systems.

Phase-Transfer Catalysts (PTC) : Phase-transfer catalysis is another approach used for synthesizing polysulfides. tandfonline.comacs.org This method is particularly useful when the reactants are in different, immiscible phases, such as an aqueous solution of sodium polysulfide and an organic solution of an alkyl halide. tandfonline.comresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or methyl tributyl ammonium chloride, facilitates the transfer of the reactive polysulfide anion from the aqueous phase to the organic phase where the reaction occurs. tandfonline.comphasetransfercatalysis.com While PTC can provide good yields (>90% in some systems) and is a powerful technique, the catalysts can be less stable under the prolonged heating often required for polysulfide synthesis. tandfonline.com

Table 2: Comparison of Catalytic Systems for Polysulfide Synthesis This table provides a comparative overview of different catalytic approaches.

| Catalyst Type | Phase | Key Advantages | Key Disadvantages |

| Functionalized PS-DVB Resin | Heterogeneous (Solid-Liquid) | Easy separation, high reusability, high product purity. amerigoscientific.com | Higher initial cost, potential for mass transfer limitations. acs.org |

| Alkali Metal Hydroxide | Homogeneous (Liquid) | Low cost, simple to use. google.com | Difficult to separate from product, lower yields, potential for side reactions. |

| Phase-Transfer Catalyst | Biphasic (Liquid-Liquid) | High reaction rates, good yields. tandfonline.com | Catalyst instability under heat, can be costly. |

Continuous vs. Batch Processing Considerations in Synthesis

The synthesis of this compound can be carried out using either batch or continuous processing, and the choice depends on factors like production scale, desired flexibility, and economic considerations. google.com

Batch Processing : In a batch process, a discrete quantity of reactants and catalyst are loaded into a reactor, and the reaction proceeds for a set amount of time until completion. snicsolutions.com This method offers high flexibility, allowing for easy changes in production volume or the synthesis of different product grades in the same equipment. snicsolutions.com It is well-suited for smaller-scale production or for specialty chemicals where production campaigns are infrequent. noahchemicals.com However, batch processing can have longer cycle times due to the need for charging, heating, cooling, and discharging, and may exhibit batch-to-batch variability. snicsolutions.com

Continuous Processing : For large-scale, industrial production, continuous processing is often preferred. In this setup, reactants are continuously fed into a reactor (e.g., a packed-bed reactor containing the solid resin catalyst), and the product is continuously withdrawn. acs.org This approach leads to a more consistent product quality, higher throughput, and potentially lower operational costs per unit of product. snicsolutions.com Continuous flow reactors offer superior heat and mass transfer, which can enhance reaction rates and safety. acs.org The use of continuous flow systems with in-line purification is a key part of modern, cost-efficient industrial production of this compound.

The decision to use a batch or continuous process involves a trade-off between the flexibility and lower capital cost of batch systems and the efficiency and consistency of continuous operations for high-volume manufacturing. noahchemicals.com

Control of Polysulfide Chain Length (x) in this compound Isomers

The defining characteristic of a this compound is the number of sulfur atoms (x) in the polysulfide chain (R-Sₓ-R'). This number is not fixed but rather represents an average distribution, which can be manipulated through several strategic synthetic approaches. The control over this chain length is paramount as it dictates the physicochemical properties of the final product.

Stoichiometric Control of Sulfur-to-Mercaptan Molar Ratios

The most direct method for controlling the average sulfur chain length in this compound is the meticulous adjustment of the molar ratio between elemental sulfur and tert-dodecyl mercaptan (TDM) during synthesis. smolecule.comgoogle.com The reaction, typically catalyzed by a basic entity, involves the oxidative coupling of the mercaptan with sulfur. google.com The stoichiometry of these reactants directly influences the average number of sulfur atoms incorporated into the final polysulfide molecules.

Generally, a higher sulfur-to-mercaptan molar ratio results in the formation of polysulfides with longer sulfur chains. Conversely, lower ratios favor the production of shorter chain polysulfides, such as disulfides and trisulfides. For instance, to specifically favor the formation of di-tert-dodecyl disulfide over polysulfides, a sulfur-to-mercaptan molar ratio of 0.5 to 1.0 is recommended. For producing polysulfides of varying lengths, the mercaptan-to-sulfur molar ratio can range from 0.3 to 10, depending on the desired product. google.com

The following table illustrates the relationship between reactant ratios and the resulting polysulfide product.

| Desired Polysulfide Product | Recommended Mercaptan/Sulfur Molar Ratio | Resulting Average Sulfur Chain Length (x) |

| Di-tert-dodecyl Disulfide (x=2) | 0.5 - 1.0 (Sulfur/Mercaptan) | Lower |

| Di-tert-dodecyl Trisulfide (x=3) | Varies within the general range google.com | Intermediate |

| Di-tert-dodecyl Pentasulfide (x=5) | Higher Sulfur Content | Higher |

| General Polysulfides | 0.4 - 6.0 (Mercaptan/Sulfur) google.com | Variable |

This table is generated based on data from the provided text.

Conversion of Lower Sulfur Polysulfides to Higher Sulfur Analogs

It is possible to increase the sulfur rank of an existing polysulfide mixture. Lower sulfur polysulfides, such as di-tert-dodecyl disulfide (x=2) or trisulfide (x=3), can be converted into higher sulfur analogs by reacting them with elemental sulfur. google.comgoogle.com This process is effectively a "sulfur-enrichment" step. The reaction is typically facilitated by the same types of basic catalysts, such as anion-exchange resins, used in the initial synthesis. google.com This method allows for the targeted production of higher-rank polysulfides, like di-tert-dodecyl pentasulfide, from less sulfurated precursors. google.com The mass ratio of the added sulfur to the raw, lower-rank polysulfide can range from 0:1 to 0.2:1. google.com

Conversion of Higher Sulfur Polysulfides to Lower Sulfur Analogs via Mercaptan Reaction

Conversely, a polysulfide with a high sulfur content can be converted to a lower sulfur analog. This is achieved by reacting a high-rank organic polysulfide, such as di-tert-dodecyl pentasulfide, with a mercaptan, typically the same tert-dodecyl mercaptan used in the initial synthesis. google.com In this reaction, the mercaptan effectively attacks the polysulfide chain, leading to a redistribution and a reduction in the average sulfur chain length. This process is also catalyzed by basic resins. google.com For converting a higher polysulfide to a lower one, such as a trisulfide or disulfide, a mercaptan-to-polysulfide molar ratio in the range of 2 to 10 is advantageously used. google.com This method provides a pathway to fine-tune the product distribution or to produce lower-rank polysulfides from a high-sulfur feedstock.

Post-Synthesis Processing and Isolation Techniques

Following the main synthesis reaction, the crude this compound product exists in a mixture containing the desired polysulfides, unreacted starting materials, the catalyst, and byproducts such as hydrogen sulfide (H₂S). google.com Therefore, post-synthesis processing and isolation are critical steps to obtain a purified and stable final product.

A common first step involves the physical separation of the catalyst. When heterogeneous catalysts like basic anion-exchange resins are used, they can be easily removed from the liquid product mixture by filtration. google.com This allows for the potential reuse of the catalyst, which is an important consideration for industrial-scale production.

Next, the removal of volatile impurities is typically performed. Unreacted mercaptans and dissolved hydrogen sulfide are considered "low boilers" and can be removed by distillation, often under reduced pressure. A strong stream of an inert gas, such as nitrogen, can also be blown through the mixture to help drive off dissolved H₂S. google.com

For a more thorough purification, chemical treatment may be employed to eliminate residual mercaptans, which can be odorous and affect product stability. One patented method involves treating the crude polysulfide with an alkylene carbonate, such as ethylene carbonate, in the presence of a basic catalyst. google.com This reaction converts the remaining mercaptans into other compounds, resulting in a clear, nearly odorless, and stable liquid product after filtration. google.com For instance, treating a crude di-t-dodecyl polysulfide containing 3200 ppm of mercaptan sulfur with ethylene carbonate and a resin catalyst at 60°C for 2 hours can reduce the mercaptan sulfur level to as low as 10 ppm. google.com

The final isolation of the purified this compound is often achieved through vacuum distillation, which separates the product from any heavier byproducts or remaining non-volatile impurities.

Chemical Reactivity and Transformation Studies of Di-tert-dodecyl Polysulfides

Oxidation Pathways and Product Formation

The oxidation of di-tert-dodecyl polysulfides primarily targets the sulfur atoms, leading to the formation of sulfoxides and sulfones. The extent of oxidation and the specific products formed are highly dependent on the oxidizing agent used and the reaction conditions.

Conversion to Sulfoxides and Sulfones

Controlled oxidation of di-tert-dodecyl polysulfide can sequentially convert the sulfur atoms to form sulfoxides and subsequently to sulfones. This process transforms the polysulfide into more oxygenated derivatives, which can alter the chemical and physical properties of the molecule. The initial oxidation typically forms a sulfoxide, and further oxidation can lead to a sulfone.

Selective Oxidation Methodologies (e.g., using H₂O₂ vs. tert-Butyl Hydroperoxide)

The choice of oxidant is crucial for selectively targeting the desired oxidation state of the sulfur atoms. Studies on analogous polysulfide systems have demonstrated that different oxidizing agents exhibit varying degrees of selectivity. nih.govacs.org

Hydrogen Peroxide (H₂O₂): This strong oxidizing agent tends to lead to the formation of polysulfones. nih.govacs.org In studies on polysulfide nanoparticles, H₂O₂-mediated oxidation resulted in the formation of both sulfoxides and sulfones during the reaction, with the final product being the fully converted polysulfone after an extended reaction time. nih.govacs.org

tert-Butyl Hydroperoxide (t-BuOOH): As a milder oxidant compared to hydrogen peroxide, tert-butyl hydroperoxide allows for more controlled and selective oxidation. atamanchemicals.com Research on polysulfide latexes has shown that using t-BuOOH can selectively produce polysulfoxides, even after prolonged reaction times, without significant overoxidation to sulfones. nih.govacs.org This selectivity is attributed to the milder reaction conditions provided by alkyl peroxides. acs.org

A comparative table summarizing the effects of these oxidants on polysulfide systems is presented below:

| Oxidant | Product(s) | Reaction Time for Full Conversion (in a model system) | Selectivity |

| Hydrogen Peroxide (H₂O₂) | Polysulfoxides and Polysulfones | 24 hours (to polysulfone) | Less selective, leads to higher oxidation states. nih.govacs.org |

| tert-Butyl Hydroperoxide (t-BuOOH) | Polysulfoxides | >70 days (remains as polysulfoxide) | Highly selective for sulfoxides. nih.govacs.org |

Kinetic Studies of Oxidation Processes in Aqueous Environments

Kinetic studies of the chemical oxidation of general polysulfide anions (Sₓ²⁻) in aqueous solutions provide insights into the factors influencing these reactions. The rate of oxygen consumption can be described by the empirical relation d[O₂]/dt = -k[Sₓ²⁻][O₂]⁰.⁵⁹. cabidigitallibrary.orgnih.gov The reaction rate constant, k, is influenced by pH, with a maximum rate observed around pH 10. cabidigitallibrary.orgnih.gov

At pH values below 9, the primary oxidation products are thiosulfate (S₂O₃²⁻) and elemental sulfur (S⁰). cabidigitallibrary.orgnih.gov Above pH 9, an increase in thiosulfate and sulfide formation is observed, which is attributed to the instability of the initially formed elemental sulfur. cabidigitallibrary.orgnih.gov The rate of oxygen consumption for polysulfide solutions is notably faster, approximately four times higher, than that for sulfide solutions. cabidigitallibrary.orgnih.gov

Reduction Reactions of Polysulfide Bonds

The polysulfide bonds in this compound can be cleaved through reduction reactions. This process typically involves the use of reducing agents to break the sulfur-sulfur linkages, leading to the formation of thiols. For instance, agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the disulfide bond in analogous compounds. The reduction of this compound would yield tert-dodecyl thiol as the primary product.

Nucleophilic Substitution Reactions Involving Sulfur Centers

This compound can participate in nucleophilic substitution reactions at the sulfur atoms. smolecule.com In these reactions, a nucleophile attacks one of the sulfur atoms, leading to the displacement of the remainder of the polysulfide chain. The presence of multiple sulfur atoms in the polysulfide chain provides several potential sites for nucleophilic attack. Strong nucleophiles, such as alkoxides, can participate in Sₙ2-type reactions with the disulfide bond. The bulky tert-dodecyl groups, however, can sterically hinder this process, potentially slowing down the reaction kinetics compared to less substituted polysulfides.

Radical-Mediated Disulfide Exchange Reactions

Ultrasonic Irradiation Effects on Reaction Kinetics

Ultrasonic irradiation has been shown to influence the reaction kinetics of sulfur-containing compounds, including di-tert-dodecyl polysulfides. This technique can promote radical-mediated disulfide exchange reactions. The application of ultrasound can enhance the rate of these reactions by providing the energy needed to initiate bond cleavage and radical formation. researchgate.net

Studies on similar systems, such as the synthesis of layered double hydroxides, have demonstrated that ultrasonic irradiation can control particle size and modify textural parameters. nih.gov In the context of miniemulsion polymerization, sonication can create radicals that initiate polymerization. ehu.es While direct kinetic data for this compound under ultrasonic irradiation is not extensively detailed in the provided results, the general principles of sonochemistry suggest that it would accelerate transformation processes.

Solvent Dependence and Additive Influences on Reactivity

The synthesis of di-tert-dodecyl disulfide, a related compound, highlights the importance of reaction conditions. The oxidative coupling of tert-dodecyl thiol is a common synthetic route, where the choice of oxidizing agent and solvent polarity are critical parameters. Furthermore, in the synthesis of dialkyl polysulfides, the use of a solvent, particularly an alcohol, can lead to a more efficient reaction. google.com

Additives also play a crucial role in modulating the reactivity of these compounds. For example, in the context of lubricant formulations, di-tert-dodecyl polysulfides themselves act as extreme pressure additives. researchgate.net The interaction of these polysulfides with other components in a formulation can be complex and is an area of ongoing research.

Impact of Steric Hindrance from tert-Dodecyl Groups on Reactivity

A defining characteristic of di-tert-dodecyl polysulfides is the significant steric hindrance imparted by the bulky tert-dodecyl groups. This steric bulk has a profound impact on the compound's reactivity. Compared to less hindered analogues like di-tert-butyl disulfide or linear disulfides, the tert-dodecyl groups restrict access to the sulfur-sulfur bond.

This steric hindrance leads to slower reaction kinetics in processes such as nucleophilic attack and disulfide metathesis. For instance, the rate of reduction to thiols is hindered by the tertiary alkyl groups compared to linear analogues. While this steric shielding reduces reactivity, it also contributes to the compound's thermal stability, a desirable property in high-stress applications. The regioselectivity of reactions involving persulfides, which are structurally related to polysulfides, is also dictated by the steric hindrance of the substituents. nih.gov

Interactive Data Table: Reactivity Factors of this compound

| Factor | Influence on Reactivity | Key Findings |

| Ultrasonic Irradiation | Can accelerate radical-mediated reactions. | Promotes disulfide exchange reactions. |

| Solvent | Reaction rates are solvent-dependent. | Optimal solvents for disulfide exchange are chloroform and bromoform; polar solvents may require additives. |

| Additives | Can enhance reactivity in certain solvents. | Iodomethane can be used as an additive in polar solvents like THF. |

| Steric Hindrance | The bulky tert-dodecyl groups reduce reactivity. | Slower reaction kinetics compared to less hindered analogues like di-tert-butyl disulfide. |

Structure-function Relationships in Di-tert-dodecyl Polysulfides

Influence of Polysulfide Chain Length (x) on Molecular Properties and Performance

The general structure of di-tert-dodecyl polysulfide can be represented as R-Sₓ-R, where R is a tert-dodecyl group and 'x' denotes the number of sulfur atoms in the polysulfide chain. ontosight.ai The value of 'x' significantly influences the molecule's physicochemical properties. ontosight.ai Commercial products are often mixtures with various sulfur chain lengths, and the distribution can be critical for performance. google.com

Research indicates a direct correlation between the sulfur chain length and the thermal stability of the molecule. Polysulfides, such as di-tert-dodecyl pentasulfide (x=5), exhibit greater thermal resilience compared to their disulfide (x=2) counterparts, making them more suitable for high-temperature applications. While the thermal decomposition temperature is also affected by the alkyl group, an increase in the number of sulfur atoms in the chain generally enhances performance in EP lubrication. google.com However, a higher sulfur content can also lead to increased reactivity and potential corrosion of metal surfaces if not properly balanced. google.com

In solution, polysulfide anions often exist in a dynamic equilibrium, with the average chain length potentially increasing with temperature. rsc.org Under conditions of chemical equilibrium without biological influence, a normal distribution of chain lengths is expected, with pentasulfide (S₅²⁻) often being the most prevalent species. nih.gov The reactivity of the polysulfide is also a function of its chain length; longer chains provide a higher capacity for sulfur donation, which is essential for forming protective tribochemical films on metal surfaces under extreme pressure. researchgate.net

Table 1: Effect of Polysulfide Chain Length (x) on Molecular Properties

| Property | Influence of Increasing Chain Length (x) | Scientific Rationale |

|---|---|---|

| Thermal Stability | Generally increases | Stronger intermolecular van der Waals forces and different bond energies within the S-S chain contribute to higher decomposition temperatures. |

| Reactivity | Increases | A higher number of sulfur atoms provides a greater "active sulfur" content, enhancing the ability to form protective metal sulfide films. google.com |

| Corrosivity | May increase | Highly reactive, long-chain polysulfides can become corrosive to metal parts if the formulation is not optimized. google.com |

| Viscosity | Increases | Increasing the number of sulfur atoms increases the molecular weight and intermolecular interactions, leading to higher viscosity. ontosight.ai |

Role of Branched Alkyl Chains in Molecular Dynamics and Interfacial Behavior

The "tert-dodecyl" groups are highly branched, bulky alkyl chains that play a pivotal role in the molecule's behavior. This branching has several significant consequences:

Steric Hindrance: The bulky nature of the tert-dodecyl groups creates considerable steric hindrance around the polysulfide linkage. This steric bulk can reduce the reactivity of the molecule by hindering access to the sulfur-sulfur bonds, which slows down reaction kinetics compared to less hindered analogs like di-tert-butyl disulfide.

Solubility and Compatibility: The long, branched hydrocarbon chains render the molecule hydrophobic, making it insoluble in water but enhancing its compatibility and solubility in non-polar media like base oils used for lubricants. This is a critical feature for its application as a lubricant additive.

Interfacial Behavior: Molecular dynamics simulations and experimental observations suggest that the branched structure is crucial for the molecule's performance at interfaces. researchgate.net The branching influences how the molecules pack and orient themselves on a metal surface. Some studies indicate that branched alkyl chains can favor interactions with surfaces, which is essential for forming a stable and effective lubricating film. researchgate.net The bulky nature of the groups can also slow down the rate of change in the area occupied by the surfactant on a surface due to steric hindrance. researchgate.net

Table 2: Functional Role of the Branched Tert-Dodecyl Group

| Feature | Description | Impact on Performance |

|---|---|---|

| Structure | Highly branched C₁₂ alkyl group. | Provides significant steric bulk. |

| Steric Hindrance | The bulky group physically obstructs access to the reactive polysulfide core. | Reduces reactivity and slows reaction kinetics compared to linear or smaller analogs. |

| Solubility | The large, non-polar alkyl groups enhance solubility in hydrocarbon base oils. | Ensures the additive remains dissolved and effective within the lubricant formulation. |

| Interfacial Packing | Influences molecular orientation and packing density at the lubricant-metal interface. researchgate.net | Affects the formation, stability, and effectiveness of the protective tribochemical film. |

Comparative Analysis with Linear Alkyl Chain Analogs

Comparing this compound with its linear-chain analog (di-n-dodecyl polysulfide) reveals key differences in physicochemical properties driven by molecular architecture. While direct studies on this specific pair are limited, well-established principles from comparative studies of other branched and linear molecules provide significant insight. acs.orgrsc.org

Linear alkyl chains, due to their lower steric hindrance, are generally expected to allow for closer molecular packing. rsc.org However, this does not always translate to superior properties, as the specific geometry of branched chains can sometimes lead to more ordered or denser packing arrangements in certain molecular systems. rsc.org

Studies on other classes of chemicals, such as ionic liquids, have shown that branched-chain isomers typically exhibit higher viscosity, glass transition temperatures, and melting points than their linear counterparts. acs.org Conversely, thermal gravimetric analysis indicates that linear ionic liquids are often more thermally stable than their branched isomers. acs.org The self-diffusion coefficients of ions in branched ionic liquids are also lower, indicating reduced molecular mobility. acs.org These findings suggest a trade-off between thermal stability and viscosity modification when choosing between a linear and a branched alkyl structure for an additive. The significant steric effects of the tert-dodecyl groups are known to reduce reactivity compared to linear analogs like dibutyl disulfide.

Table 3: Comparative Analysis of Branched vs. Linear Alkyl Chain Polysulfides

| Property | This compound (Branched) | Di-n-dodecyl Polysulfide (Linear Analog) | Rationale |

|---|---|---|---|

| Viscosity | Higher | Lower | Increased intermolecular entanglement and resistance to flow due to branching. acs.org |

| Thermal Stability | Lower | Higher | Linear chains can pack more efficiently, potentially leading to stronger intermolecular forces that require more energy to overcome. acs.org |

| Reactivity | Lower | Higher | The bulky tert-dodecyl groups sterically hinder the reactive sulfur core, slowing reactions. |

| Molecular Packing | Complex; can be less efficient | Generally more efficient | Linear chains typically pack more closely due to less steric hindrance, though exceptions exist. rsc.org |

| Solubility (in non-polar oils) | High | High | Both long alkyl chains confer good oil solubility, but branching can enhance compatibility. |

Advanced Material Applications and Performance Mechanisms of Di-tert-dodecyl Polysulfides

Extreme Pressure (EP) Additives in Lubricant Formulations

Di-tert-dodecyl polysulfide is an organosulfur compound utilized as an antiwear and extreme pressure (EP) additive in various lubricant formulations, including industrial and automotive gear oils, greases, and metalworking fluids. stle.orglubrication.expert These additives are essential for protecting metal components operating under conditions of high load and temperature where the lubricating film can rupture, leading to direct metal-to-metal contact. lubrication.expert The functionality of this compound stems from its ability to react chemically with metallic surfaces under duress, forming a sacrificial protective layer that prevents catastrophic wear, scuffing, and welding of moving parts. lubrication.expertresearchgate.net

The compound is part of a class of dihydrocarbyl polysulfides and is available in different grades, which can be classified as "active" or "inactive" based on their reactivity, particularly towards yellow metals. lubrication.expertlubesngreases.com For instance, versions with high active sulfur content are designed for machining ferrous metals, while less active versions are required for applications involving both ferrous and non-ferrous metals to prevent corrosion. lubrication.expertnih.gov The polysulfide chain, typically with three to five sulfur atoms, is the active component, with the S-S bonds being the most reactive sites. lubrication.expert

Tribochemical Reaction Mechanisms on Metallic Surfaces

The efficacy of this compound as an EP additive is rooted in its tribochemical reaction mechanism. Tribochemical reactions are chemical processes that are initiated or accelerated by mechanical energy, such as the friction and pressure generated between two moving surfaces. researchgate.net In the context of lubrication, the heat and freshly exposed metal surfaces (nascent surfaces) at the contact points act as powerful catalysts for the decomposition of the additive and subsequent film formation.

A general model for the tribochemical reaction of sulfur-containing additives on an iron surface involves three primary steps:

S-S Bond Cleavage : The relatively weak sulfur-sulfur bonds within the polysulfide chain break under the high temperature and pressure at asperity contacts.

Fe-S Bond Formation : The resulting sulfur species chemically bond with the iron atoms on the metallic surface.

S-C Bond Dissociation : The carbon-sulfur bonds subsequently break, leading to the formation of an inorganic iron sulfide layer. google.com

This sequence of reactions creates a durable, low-shear-strength film on the metal surface that can be worn away sacrificially, thereby protecting the underlying bulk material. google.com

Under boundary lubrication conditions, this compound decomposes and reacts with the friction surfaces to form robust metal sulfide layers. Research using di-tert-dodecyl pentasulfide on various Fe-Cr-Ni alloys has demonstrated that the composition of the resulting tribofilm is highly dependent on the metallurgy of the surface. lubesngreases.com

In these friction tests, a layer of iron sulfide forms on the oxide layer in the frictional area of carbon steel and 18Cr8Ni stainless steel disks. lubesngreases.com Specifically, the film on carbon steel consists of both pyrite (FeS₂) and pyrrhotite (FeS), while the layer on stainless steel is primarily FeS. lubesngreases.com For nickel-containing alloys and pure nickel, a nickel sulfide (NiS) layer is formed. lubesngreases.com On pure chromium surfaces, the reaction product is chromium sulfide (Cr₂S₃). lubesngreases.com These sulfide layers have a layered crystalline structure that provides an excellent lubricating film with high adhesion and low shear strength, effectively preventing seizure. lubrication.expertlubesngreases.com

Table 1: Tribofilm Composition from this compound on Various Metallic Surfaces Data sourced from friction tests conducted at 100°C. lubesngreases.com

| Surface Material | Primary Alloying Elements | Resulting Sulfide Layer in Frictional Area |

| Carbon Steel (C/S) | Fe, C | FeS₂ and FeS |

| Stainless Steel (S/S) | 18Cr, 8Ni, Fe | FeS |

| High-Alloy Steel (H/A) | 25Cr, 35Ni, Fe | NiS |

| Ni-Based Alloy (Ni/A) | 16Cr, 73Ni, Fe | NiS |

| Pure Nickel (Ni) | Ni | NiS |

| Pure Chromium (Cr) | Cr | Cr₂S₃ |

Prior to the tribochemical reaction and film formation, the additive molecules must first attach to the friction surface. This initial step is adsorption. Analysis of surfaces lubricated with this compound reveals that a layer of adsorbed organic compounds is present on the surface. lubesngreases.com The protective metal sulfide film forms beneath this adsorbed organic layer, indicating that adsorption is a critical precursor to the tribochemical reaction. lubesngreases.com The polar nature of the sulfur atoms in the polysulfide chain facilitates its adsorption onto the metallic surface, positioning it for reaction when conditions of high pressure and temperature are met. researchgate.net The kinetics of this process, including the balance between adsorption and desorption, are crucial for maintaining a consistent supply of reactive molecules to the contact zone to replenish the protective film as it is worn away. develub.com

Synergistic Effects with Co-Additives in Tribological Systems

The performance of this compound is often enhanced when used in combination with other lubricant additives. This synergy arises from complementary functions and interactions at the tribological interface, leading to improved antiwear and extreme pressure characteristics beyond what either additive could achieve alone.

The use of biobased oils, such as vegetable oils and their ester derivatives, as lubricant base stocks has revealed a significant synergistic effect with sulfur-based EP additives. Research shows that biobased oils can substantially enhance the performance of additives compared to conventional paraffinic or polyalphaolefin (PAO) base oils. researchgate.net

In one study, the performance of this compound (specifically, a commercial variant, TPS-32) was compared in a biobased high-oleic sunflower oil (HOSuO) and a synthetic PAO-6 base oil. The results demonstrated a marked improvement in extreme pressure properties in the biobased fluid. researchgate.net This enhancement is attributed to the inherent polarity of the ester molecules in vegetable oils, which causes them to adsorb strongly on friction surfaces. researchgate.net This adsorbed layer of bio-ester likely modifies the surface chemistry in a way that facilitates a more effective reaction of the polysulfide additive, leading to superior protection.

Table 2: Comparative Performance of Polysulfide Additive in Biobased vs. Synthetic Base Oil Data reflects the weld point (WP) from four-ball EP tests, indicating the load-carrying capacity. researchgate.net

| Base Oil | Additive (Concentration) | Weld Point (kgf) | Performance Note |

| PAO-6 | None | 60 | Lower baseline performance |

| HOSuO | None | 120 | Higher baseline due to oil polarity |

| PAO-6 | This compound (0.5 wt% S) | ~160 | Moderate improvement |

| HOSuO | This compound (0.5 wt% S) | ~250 | Significant synergistic enhancement |

A well-established synergy exists between sulfur-containing additives like this compound and phosphorus-containing compounds, most notably Zinc Dialkyldithiophosphates (ZDDP). stle.orgdevelub.com These two types of additives work together to form a highly durable tribofilm composed of metal sulfides and iron/zinc polyphosphates. stle.orgdevelub.com The sulfur compounds are particularly effective under high-load, high-temperature conditions, while phosphorus compounds are active at lower temperatures and loads. cetjournal.itmdpi.com

However, the interaction is complex, as both additive types compete for the same active sites on the metal surface. stle.org An improper balance can be antagonistic, where an excess of one additive hinders the function of the other. stle.org Studies on the synergy between phosphate amine salts and sulfurized additives show that combinations can provide superior friction reduction and wear resistance. mdpi.com Specifically, active sulfur additives (analogous to this compound) combined with phosphorus additives exhibit excellent anti-wear performance under high loads due to a stronger film-forming ability. mdpi.com This synergy allows for the formulation of lubricants that provide comprehensive protection across a wide range of operating conditions. stle.orgmdpi.com

Performance Evaluation in Diverse Base Oils (e.g., Vegetable vs. Paraffinic)

The efficacy of this compound as an extreme pressure (EP) additive is significantly influenced by the chemical nature of the base oil it is blended with. Research comparing its performance in vegetable-based oils versus traditional paraffinic oils reveals distinct interactions that affect tribological properties.

Detailed Research Findings: Studies have demonstrated that the performance of polysulfide (PS) additives varies between soybean oil (SOY), a common vegetable oil, and 150N, a paraffinic mineral oil. usda.gov One key finding is that the weld point (WP) of a lubricant blend containing a polysulfide additive was higher in soybean oil than in the paraffinic base oil. usda.gov Conversely, a biobased polyester (PE) additive showed a higher weld point in the paraffinic oil. usda.gov This suggests a greater compatibility and synergistic effect between the polysulfide additive and the chemical structure of the vegetable oil. usda.govresearchgate.net

Similarly, the time-to-failure (TTF), another critical performance metric, was higher for blends of soybean oil with the polysulfide additive compared to blends with the biobased polyester additive. usda.govresearchgate.net This indicates that soybean oil can enhance the performance of certain additives more effectively than petroleum-based oils. researchgate.net The improved performance in vegetable oils is attributed to the inherent boundary lubrication properties and the polarity of the triglyceride structures, which can enhance the functionality of EP additives like this compound. researchgate.netacs.org In fact, soy-based formulations have been shown to perform significantly better than petroleum-based ones, even at lower concentrations of the polysulfide EP additive. usda.gov

Certain commercial grades of this compound are formulated to be fully compatible and soluble in both mineral and vegetable oils, highlighting their versatility. arkema.comvanderbiltchemicals.com

Interactive Data Table: Polysulfide Additive Performance in Different Base Oils

| Base Oil Type | Additive | Performance Metric (Weld Point - WP) | Performance Metric (Time-to-Failure - TTF) | Finding Summary |

| Paraffinic (150N) | Polysulfide (PS) | Lower WP compared to in SOY | Lower TTF compared to PE in 150N | Moderate performance enhancement. |

| Vegetable (SOY) | Polysulfide (PS) | Higher WP compared to in 150N | Higher TTF compared to PE in SOY | Superior performance due to better compatibility. usda.govresearchgate.net |

| Paraffinic (150N) | Biobased Polyester (PE) | Higher WP compared to in SOY | Higher TTF compared to PS in 150N | Better compatibility than with SOY. usda.gov |

| Vegetable (SOY) | Biobased Polyester (PE) | Lower WP compared to in 150N | Lower TTF compared to PS in SOY | Lower performance enhancement. usda.gov |

Role in Cold Rolling, Gear Oils, and Cutting Fluids

This compound is a crucial extreme pressure (EP) and antiwear additive in a variety of industrial lubricants, particularly where high loads and temperatures are encountered. vanderbiltworldwide.comvanderbiltchemicals.com Its effectiveness stems from its ability to form a protective film on metal surfaces under severe conditions, preventing seizure and reducing wear.

Gear Oils: In the formulation of industrial and automotive gear oils, this compound serves as an effective sulfur source. vanderbiltworldwide.comvanderbiltchemicals.com It is used to create lubricants that can withstand the heavy loads and high temperatures characteristic of modern gear systems. vanderbiltworldwide.com Both high active sulfur grades (like TPS™ 32) and less active grades (like TPS™ 20) are available, allowing formulators to tailor the lubricant's properties to specific requirements, such as compatibility with yellow metals. vanderbiltworldwide.comvanderbiltchemicals.comvanderbiltchemicals.com It is a component in additive packages designed to enhance EP performance, micropitting resistance, and oxidative stability. vanderbiltworldwide.com

Cold Rolling Fluids: For cold rolling of metals, this compound is a preferred additive. arkema.comvanderbiltchemicals.com Certain grades are nearly odorless and exhibit excellent thermal stability, making them highly suitable for rolling oil applications. arkema.comvanderbiltchemicals.comvanderbiltworldwide.com They can be incorporated into both neat and soluble oil formulations, providing the necessary lubricity and surface protection during the metal deformation process. arkema.comvanderbiltchemicals.com

Cutting Fluids: In metalworking applications such as machining and forming, this compound is a key component in cutting fluids. vanderbiltworldwide.com It is recommended for fluids used on both ferrous and non-ferrous metals. vanderbiltchemicals.comvanderbiltworldwide.com The additive enhances lubricity and provides extreme pressure performance, which reduces friction and wear between the cutting tool and the workpiece. vanderbiltworldwide.com It is used in neat oils, soluble oils, and semi-synthetic metalworking fluids. vanderbiltchemicals.comvanderbiltchemicals.com

Polymer Chemistry Applications

Vulcanization Agents in Rubber Manufacturing

This compound is utilized as a vulcanizing agent in the manufacturing of rubber products. lookchem.comontosight.ai During the vulcanization process, the polysulfide contributes to the formation of crosslinks between polymer chains, a critical step that transforms tacky, raw rubber into a strong, elastic, and durable material. lookchem.com The incorporation of these sulfur-based crosslinks significantly enhances the physical properties of the final rubber articles. lookchem.comontosight.ai

The performance of rubber is fundamentally dictated by its crosslink network structure, specifically the crosslink density and the type of crosslinks formed. mdpi.com this compound, as a sulfur donor, directly influences this network.

During sulfur vulcanization, the polysulfide decomposes to form sulfur crosslinks between the long polymer chains (e.g., natural rubber or isoprene rubber). mdpi.comunipi.it These crosslinks can be categorized as monosulfidic (C-S-C), disulfidic (C-S-S-C), or polysulfidic (C-Sₓ-C, where x > 2). mdpi.com The presence and proportion of these different sulfide bridges define the final properties of the elastomer. unipi.it

The use of accelerators in conjunction with sulfur donors like this compound facilitates the formation of more polysulfide and disulfide bonds within the crosslinked structure. mdpi.com The crosslink density—a measure of the number of crosslinks per unit volume—is a critical parameter that is affected by the curing system. mdpi.comunipi.it Increasing the vulcanization temperature can lead to a decrease in the relative amount of polysulfidic crosslinks, redistributing them into shorter di- and monosulfidic linkages. unipi.it These structural characteristics, such as the formation of polysulfide bridges, directly impact the segmental dynamics of the polymer chains and ultimately the macroscopic mechanical properties of the rubber. unipi.itacs.org

Additives for Enhanced Durability and Resistance in Plastics

Beyond rubber, this compound serves as a functional additive in the plastics industry to improve the durability and resistance of polymer compositions. ontosight.ai It functions as a polymer stabilizer, particularly against thermal degradation. epo.org When incorporated into thermoplastics such as polyolefins (polyethylene, polypropylene) or styrenic resins, it enhances the material's resistance to degradation, especially at elevated processing or service temperatures. epo.org This stabilizing effect is often achieved in combination with other stabilizers like hindered phenol antioxidants and phosphites. epo.org

Design of Self-Healing Polymers Utilizing Disulfide/Polysulfide Bridges

A frontier in polymer science is the development of self-healing materials, and polysulfides are central to this research. The dynamic nature of disulfide (S-S) and polysulfide (Sₓ) bonds is the key mechanism enabling this functionality. rsc.orgnouryon.com

The bonds within a polysulfide bridge can undergo exchange reactions, particularly at moderate temperatures. nouryon.com This allows the polymer network to rearrange itself. When a physical crack or scratch occurs, these dynamic covalent bonds can break and reform across the damaged interface, effectively "healing" the material and restoring mechanical properties. nouryon.compolimi.it

This principle has been successfully applied to create self-healing materials from sulfur-vulcanized natural rubber. polimi.it Research has shown that the dynamic character of the di- and polysulfide bonds naturally present in the crosslinked rubber is responsible for its healing ability. polimi.it The healing efficiency can be tailored by controlling the crosslinking density and, crucially, the ratio of disulfide to polysulfide bonds in the network structure. polimi.it The underlying healing mechanism is based on the generation of temperature-induced free sulfur radicals that facilitate the bond exchange reactions. polimi.it This concept forms the basis for designing a new generation of durable, self-healing polymers and sealants based on the reversible nature of disulfide and polysulfide bridges. polimi.itudel.edu

Catalytic Sulfidation in Metal Processing and Hydrogen Treatment

Di-tert-dodecyl polysulfides are crucial sulfurizing agents used in the petroleum refining industry to activate hydrotreating and hydrocracking catalysts. justia.compublisso.de These catalysts, typically containing oxides of cobalt-molybdenum (CoMo) or nickel-molybdenum (NiMo) on an alumina support, require conversion into their active metal sulfide form to effectively perform their function of removing sulfur (hydrodesulfurization), nitrogen (hydrodenitrogenation), and other impurities from hydrocarbon feedstocks. google.comosti.gov The process of converting the catalyst from its oxide state to its active sulfide state is known as presulfiding or sulfidation.

This compound is favored for this application due to its high sulfur content, thermal stability, and its ability to decompose in a controlled manner, gradually releasing sulfur. justia.com This controlled sulfur release is essential for creating a highly dispersed and active metal sulfide phase on the catalyst surface. osti.gov The process involves impregnating the oxide catalyst with a solution of this compound, often dissolved in a suitable solvent like white spirit. google.com This is typically done at ambient temperature, allowing the polysulfide to fill the pores of the catalyst. google.com Subsequently, the impregnated catalyst undergoes a thermal treatment under a controlled atmosphere, often in the presence of hydrogen. google.comosti.gov During this activation stage, the polysulfide decomposes, and the sulfur reacts with the metal oxides and hydrogen to form the active metal sulfide sites, along with byproducts like water and hydrogen sulfide. google.com

Research has demonstrated that using di-tert-dodecyl polysulfides for presulfiding can lead to catalysts with enhanced activity compared to conventional sulfiding methods that use agents like hydrogen sulfide (H₂S) or dimethyl disulfide (DMDS) alone. osti.gov A study comparing different sulfidation protocols on a CoMo/Al₂O₃ catalyst found that presulfidation with di-tert-dodecyl pentasulfide, followed by a conventional in-situ sulfidation with H₂S/H₂ or DMDS/H₂, resulted in significantly improved catalytic performance. osti.gov The highest activities for both hydrodesulfurization of thiophene and hydrogenation of cyclohexene were achieved by combining the polysulfide presulfiding step with a subsequent DMDS/H₂ sulfidation. osti.gov This enhancement is attributed to the genesis of a more effective supported sulfide phase, influenced by the different sulfur species provided by the polysulfide. osti.gov

The "SULFICAT" process is an example of a commercial application where this compound (specifically designated as TPS 32) is used to incorporate sulfur into the catalyst pores in the absence of hydrogen, followed by an in-situ activation stage in the presence of hydrogen. google.com This two-stage approach allows for the creation of highly active catalysts. google.com

| Catalyst Sulfidation Method | Catalyst System | Key Findings | Reference |

| Conventional H₂S/H₂ Sulfidation | CoMo/Al₂O₃ | Baseline for comparison. | osti.gov |

| Conventional DMDS/H₂ Sulfidation | CoMo/Al₂O₃ | Enhanced C-S hydrogenolysis at 280°C but not hydrogenation. | osti.gov |

| Polysulfide Presulfiding + H₂S/H₂ | CoMo/Al₂O₃ | Improved activities for both hydrogenation and C-S bond breakage at 280°C. | osti.gov |

| Polysulfide Presulfiding + DMDS/H₂ | CoMo/Al₂O₃ | Highest catalytic activities achieved for both hydrogenation and hydrodesulfurization. | osti.gov |

Formation of Sulfur-Containing Compounds in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, primarily acting as a sulfur transfer agent for the creation of other sulfur-containing molecules. ontosight.ai Its utility stems from the reactivity of the sulfur-sulfur bonds within the polysulfide chain. ontosight.ai These compounds can be used to synthesize other organic polysulfides with different sulfur chain lengths or to introduce sulfur into various organic substrates.

A key reaction involves the interconversion between polysulfides of varying sulfur content. For instance, a this compound with a lower number of sulfur atoms can be converted to a polysulfide with a higher sulfur count by reacting it with elemental sulfur in the presence of a basic catalyst. google.com Conversely, a high-sulfur this compound can be reacted with a mercaptan, such as tert-dodecyl mercaptan, to produce a polysulfide with a shorter sulfur chain. google.com This equilibrium-driven process allows for the tailored synthesis of specific polysulfides.

The synthesis of di-tert-dodecyl polysulfides themselves is typically achieved through the reaction of tert-dodecyl mercaptan with elemental sulfur, facilitated by a basic catalyst. google.comgoogle.com The number of sulfur atoms in the final polysulfide product (e.g., trisulfide, pentasulfide) can be controlled by adjusting the molar ratio of sulfur to mercaptan. smolecule.com

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Polysulfide Synthesis | tert-Dodecyl Mercaptan, Elemental Sulfur | Basic Resin (e.g., Amberlyst® A21), 90°C | This compound (average 5 sulfur atoms) | |

| Polysulfide Synthesis | tert-Dodecyl Mercaptan, Elemental Sulfur | Basic Resin (functionalized with ethylenediamine) | Di-tert-dodecyl trisulfide | google.com |

| Increasing Sulfur Content | Low-sulfur organic polysulfide, Elemental Sulfur | Basic Resin | High-sulfur organic polysulfide | google.com |

| Decreasing Sulfur Content | High-sulfur organic polysulfide, Mercaptan | Basic Resin | Low-sulfur organic polysulfide | google.com |

The bulky tert-dodecyl groups attached to the polysulfide chain impart significant steric hindrance, which influences the compound's reactivity compared to linear or less bulky analogues. While this can slow down certain reaction kinetics, it also contributes to the compound's thermal stability, making it a suitable reagent for processes conducted at elevated temperatures. The hydrophobic nature conferred by the long alkyl chains also dictates its solubility primarily in organic solvents. ontosight.ai

Analytical and Spectroscopic Characterization of Di-tert-dodecyl Polysulfides and Their Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of di-tert-dodecyl polysulfides, providing insights into the arrangement of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) for Branching and Sulfur Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of di-tert-dodecyl polysulfides. By analyzing the magnetic properties of atomic nuclei, NMR can provide information about the branching of the tert-dodecyl groups and the connectivity of the sulfur atoms in the polysulfide chain. This technique is essential for confirming the identity and purity of synthesized compounds.

Raman Spectroscopy for Tribofilm Analysis and In Situ Observation

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules, making it highly effective for analyzing the chemical composition of tribofilms formed from di-tert-dodecyl polysulfides. nipponsteel.comdoaj.org It can identify the presence of specific chemical species, such as iron sulfides (FeS₂) and iron oxides (Fe₃O₄), which form on rubbing surfaces. nipponsteel.comdoaj.org

A key advantage of Raman spectroscopy is its capability for in situ observation, allowing researchers to monitor the formation and evolution of tribofilms in real-time during friction tests. nipponsteel.com This provides dynamic insights into the tribochemical reactions occurring at the interface. For instance, studies have used in situ Raman spectroscopy to observe the formation of FeS₂ peaks when using a polysulfide lubricant at elevated temperatures. doaj.org The intensity of these peaks can be correlated with the duration of the test, offering a temporal understanding of tribofilm growth. doaj.org

Key Findings from Raman Spectroscopy:

| Observation | Implication |

| Detection of FeS₂ peaks | Formation of a protective iron sulfide tribofilm from the polysulfide additive. nipponsteel.comdoaj.org |

| Identification of Fe₃O₄ peaks | Presence of iron oxides, which can also influence friction and wear. nipponsteel.com |

| Real-time spectral changes | Dynamic monitoring of tribochemical reactions and film formation. nipponsteel.com |

| Analysis through lubricant | Capability to analyze the tribofilm without needing to remove the lubricating oil. nipponsteel.com |

Chromatographic Techniques for Compositional Analysis

Chromatographic techniques are essential for separating and identifying the various components within a sample of di-tert-dodecyl polysulfide, which often exists as a mixture of isomers and polysulfides with different sulfur chain lengths.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight Confirmation and Isomer Distribution

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is used to confirm the molecular weight of this compound and to determine the distribution of its various isomers. nih.gov The gas chromatograph separates the different components of the mixture, and the mass spectrometer then provides a mass spectrum for each component, allowing for their identification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. science.gov It separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. By analyzing the resulting chromatogram, the presence and quantity of impurities can be determined. A novel method coupling HPLC with inductively coupled plasma mass spectrometry (ICP-MS) has been developed for the speciation and quantification of polysulfide anions and molecular sulfur in solutions. rsc.org Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose, often employing a C18 column. science.gov

Surface Analysis Techniques for Mechanistic Investigations in Tribology

Understanding the mechanisms by which di-tert-dodecyl polysulfides function as lubricant additives requires the use of surface-sensitive analytical techniques. These methods provide detailed information about the chemical composition and structure of the tribofilms formed on interacting surfaces.

Surface analysis has become a critical tool in tribology for identifying the chemical films that form during the sliding contact of lubricated systems and for studying the surface chemistry of lubricant additives. nasa.gov Techniques such as X-ray Photoelectron Spectroscopy (XPS) are widely used to analyze the elemental composition and chemical states of the species within the tribofilm. nipponsteel.com For example, XPS analysis of tribofilms formed from polysulfides has revealed that the structure and thickness of these films can vary significantly depending on the chemical composition of the steel surface they form on. nipponsteel.com